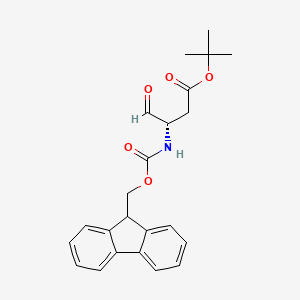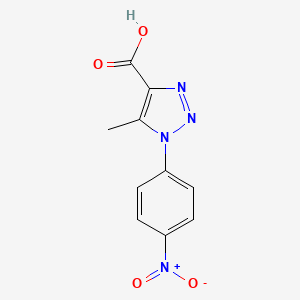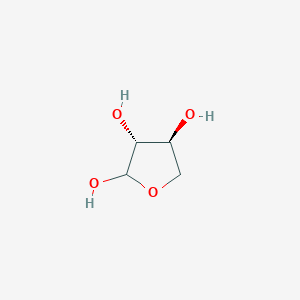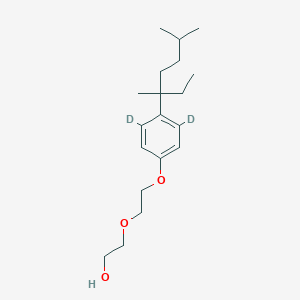
(R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity and utility in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Hydroxylation: Introducing a hydroxyl group at the desired position through a controlled oxidation reaction.
Amidation: Reacting the hydroxylated intermediate with 4-nitro-3-trifluoromethylphenylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups.
科学的研究の応用
This compound is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Analytical Chemistry: Used as a standard for calibration in chromatographic and spectroscopic analyses.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
類似化合物との比較
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-trifluoromethylphenyl)propionamide
Comparison:
Structural Differences: The presence or absence of specific functional groups, such as the nitro or trifluoromethyl groups, can significantly alter the compound’s reactivity and properties.
Reactivity: The unique combination of functional groups in ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide makes it more versatile in undergoing various chemical reactions compared to its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain analytical or medicinal purposes.
特性
CAS番号 |
1431221-74-7 |
|---|---|
分子式 |
C17H13ClF4N2O5 |
分子量 |
436.7 g/mol |
IUPAC名 |
(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m1/s1 |
InChIキー |
LVWMWYCDQNZFKV-MRXNPFEDSA-N |
異性体SMILES |
C[C@@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
正規SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)



![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)






